![molecular formula C14H12N2O5 B1371645 alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid CAS No. 89307-25-5](/img/structure/B1371645.png)

alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is known to be a key intermediate in the synthesis of Lysine-containing peptides. More detailed information might be available in specialized chemical databases or scientific literature.Molecular Structure Analysis

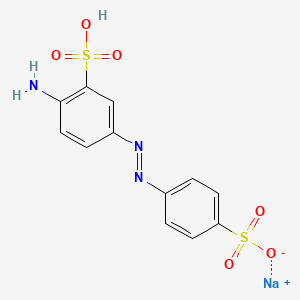

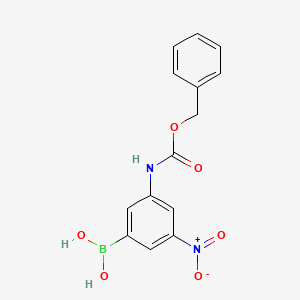

The molecular formula of this compound is C14H12N2O5 . It has a molecular weight of 288.26 .Physical And Chemical Properties Analysis

The compound has a melting point range of 200-208°C . Other physical and chemical properties such as solubility, density, and boiling point were not found in the search results.Applications De Recherche Scientifique

Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1)

This compound has been studied for its ability to activate Hypoxia-Inducible Factor (HIF) by inhibiting FIH-1 . HIF plays a crucial role in cellular response to oxygen deficiency. Inhibiting FIH-1 can help in the treatment of conditions like ischemic diseases, where tissues are damaged due to lack of oxygen.

Development of Anti-Hypoxic Agents

Related to its role in HIF activation, 2-(furan-2-carbonylcarbamoylamino)-2-phenylacetic acid derivatives are potential candidates for developing anti-hypoxic agents . These agents can protect cells during exposure to hypoxic conditions and are valuable in research related to stroke and heart attacks.

Biomass Conversion to Furan Platform Chemicals

The furan ring present in the compound is significant in the context of biomass conversion. Furan derivatives are considered platform chemicals that can be derived from biomass and used to produce a variety of sustainable materials . This compound could play a role in the development of bio-based polymers and chemicals.

Chemical Safety and Handling

The compound’s safety profile, handling, and storage information are essential for its use in laboratory settings. Proper knowledge of these aspects ensures safe and effective application in scientific research .

Proteomics Research

2-(furan-2-carbonylcarbamoylamino)-2-phenylacetic acid: is also a specialty product for proteomics research . Proteomics involves the large-scale study of proteins, and this compound could be used in the synthesis of peptides or the modification of proteins for research purposes.

Drug Design and Molecular Therapy

The compound’s derivatives have potential applications in directed drug design and molecular therapy. By modifying the structure, researchers can develop new molecules with specific therapeutic actions .

Synthesis of Chiral Compounds

Lastly, the compound can be used in the synthesis of chiral furans, which are important in the creation of certain pharmaceuticals. Chiral compounds have different biological activities based on their orientation, and synthesizing them is crucial for drug development .

Mécanisme D'action

Mode of Action

It’s known that furan- and thiophene-2-carbonyl amino acid derivatives have been found to inhibit factor inhibiting hypoxia-inducible factor-1 (fih-1), which could potentially be a mode of action for this compound .

Biochemical Pathways

Furan platform chemicals, which include furan-2-carbonyl compounds, have been studied for their potential uses in various biochemical pathways .

Pharmacokinetics

Therefore, the impact on bioavailability is currently unknown .

Propriétés

IUPAC Name |

2-(furan-2-carbonylcarbamoylamino)-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c17-12(10-7-4-8-21-10)16-14(20)15-11(13(18)19)9-5-2-1-3-6-9/h1-8,11H,(H,18,19)(H2,15,16,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBHOADQJUEVFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)NC(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668244 |

Source

|

| Record name | {[(Furan-2-carbonyl)carbamoyl]amino}(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89307-25-5 |

Source

|

| Record name | {[(Furan-2-carbonyl)carbamoyl]amino}(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide hydrochloride](/img/structure/B1371563.png)

![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B1371566.png)

![N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine](/img/structure/B1371580.png)